Hydroxynorketamine hydrochloride

Beschreibung

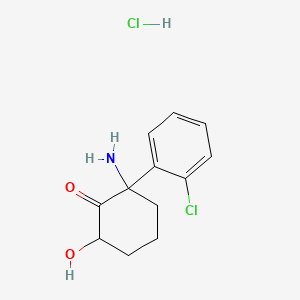

Hydroxynorketamine hydrochloride is a chiral metabolite of ketamine, synthesized through stereoselective processes. It exists in enantiomeric forms such as (2R,6R)-hydroxynorketamine (HNK) and (2S,6S)-hydroxynorketamine, which are critical for pharmacological studies due to their distinct biological activities . The compound is prepared via chiral resolution of racemic norketamine using agents like L-pyroglutamic acid, followed by hydroxylation to yield the final hydrochloride salt . Its molecular structure includes a hydroxyl group added to the cyclohexanone ring of norketamine, contributing to its unique physicochemical and therapeutic properties.

Hydroxynorketamine hydrochloride is primarily used in research settings for developing analytical methods (e.g., liquid chromatography, mass spectrometry) and validating pharmacopeial standards .

Eigenschaften

Molekularformel |

C12H15Cl2NO2 |

|---|---|

Molekulargewicht |

276.16 g/mol |

IUPAC-Name |

2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-9-5-2-1-4-8(9)12(14)7-3-6-10(15)11(12)16;/h1-2,4-5,10,15H,3,6-7,14H2;1H |

InChI-Schlüssel |

ZQJVHBJDLMIKJK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C(=O)C(C1)(C2=CC=CC=C2Cl)N)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydroxynorketamine hydrochloride can be synthesized through various methods. One common synthetic route involves the hydroxylation of norketamine . The reaction conditions typically include the use of specific catalysts and controlled environments to ensure the desired stereochemistry of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Hydroxynorketamine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives of hydroxynorketamine.

Reduction: Reduction reactions can convert hydroxynorketamine hydrochloride into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the hydroxynorketamine molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Hydroxynorketamine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of hydroxynorketamine hydrochloride involves several molecular targets and pathways:

α7-Nicotinic Acetylcholine Receptor: Hydroxynorketamine hydrochloride acts as a potent and selective negative allosteric modulator of this receptor.

Mammalian Target of Rapamycin (mTOR): It has been found to increase the function of mTOR, a marker of antidepressant activity.

Glutamatergic Neurotransmission: Hydroxynorketamine hydrochloride modulates glutamatergic neurotransmission, which is crucial for its antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Molecular Differences

*Note: Hydroxynorketamine’s molecular weight is inferred from norketamine’s structure with an added hydroxyl group.

Key Research Findings

Enantioselective Synthesis: Hydroxynorketamine’s (2R,6R)-HNK enantiomer is synthesized using L-pyroglutamic acid for chiral resolution, enabling studies on stereochemistry-dependent antidepressant effects .

Analytical Utility: Norketamine hydrochloride is critical for validating chromatographic methods in ketamine production, ensuring compliance with USP/EP standards .

Clinical Limitations: Unlike ketamine, hydroxynorketamine lacks hallucinogenic side effects but remains experimental due to incomplete efficacy data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.